4-(1H-pyrazol-1-ylmethyl)aniline is a molecule of interest in medicinal chemistry due to the presence of two important functional groups: the aniline moiety and the pyrazole ring. The aniline group can participate in hydrogen bonding and various interactions with biomolecules, while the pyrazole ring is a known pharmacophore (a structural feature associated with a specific biological activity) found in many drugs.
This combination has led researchers to explore 4-(1H-pyrazol-1-ylmethyl)aniline and its derivatives as potential candidates for various therapeutic applications. Studies have shown activity against cancer cell lines, with some derivatives exhibiting antiproliferative (inhibiting cell growth) and apoptotic (inducing cell death) effects.
The unique structure of 4-(1H-pyrazol-1-ylmethyl)aniline makes it a potential candidate for the development of novel functional materials. The presence of the aromatic rings and the heterocyclic pyrazole ring suggests potential applications in areas like organic electronics and sensor development.
Research is ongoing to explore the potential of 4-(1H-pyrazol-1-ylmethyl)aniline and its derivatives in these fields. Studies have reported the synthesis and characterization of polymers containing this molecule, investigating their electrical and optical properties.
4-(1H-pyrazol-1-ylmethyl)aniline, with the chemical formula C₁₀H₁₁N₃, is an organic compound characterized by the presence of a pyrazole group attached to an aniline structure. This compound is notable for its potential applications in medicinal chemistry and materials science due to the unique properties imparted by the pyrazole moiety. The compound has a molecular weight of approximately 173.21 g/mol and is known to exhibit various biological activities, making it a subject of interest in pharmaceutical research .
Currently, there is no documented information regarding a specific mechanism of action for 4-(1H-pyrazol-1-ylmethyl)aniline. However, pyrazole derivatives have been explored for various biological activities including antimicrobial, anti-inflammatory, and anti-cancer properties []. If 4-(1H-pyrazol-1-ylmethyl)aniline exhibits any biological activity, the mechanism would depend on its specific interactions with cellular components or target molecules.
These reactions are significant for synthesizing derivatives that may enhance biological efficacy or alter physical properties.
4-(1H-pyrazol-1-ylmethyl)aniline has demonstrated various biological activities, including:
These biological activities make 4-(1H-pyrazol-1-ylmethyl)aniline a valuable compound in drug discovery and development.
Several synthesis methods have been reported for 4-(1H-pyrazol-1-ylmethyl)aniline:
These methods highlight the versatility and efficiency of synthesizing this compound.
The applications of 4-(1H-pyrazol-1-ylmethyl)aniline span several fields:
Interaction studies involving 4-(1H-pyrazol-1-ylmethyl)aniline focus on its binding affinity with various biological targets:
These studies are crucial for understanding how this compound can be utilized in therapeutic contexts.
Several compounds share structural similarities with 4-(1H-pyrazol-1-ylmethyl)aniline. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-[(1-Pyrazolyl)methyl]aniline | 892502-09-9 | 0.98 |
2-((1H-Pyrazol-1-yl)methyl)aniline | 956533-57-6 | 0.92 |
(3-((1H-Pyrazol-1-yl)methyl)phenyl)methanamine | 562803-76-3 | 0.91 |
4-(1H-Pyrazol-1-yl)methylphenylmethanamine hydrochloride | 904696-62-4 | 0.90 |
While these compounds share structural features, 4-(1H-pyrazol-1-ylmethyl)aniline stands out due to its specific biological activities and potential applications in pharmaceuticals and materials science. Its unique combination of properties makes it a focal point for further research and development.
C–F bond activation represents a strategic approach in synthesizing fluorinated heterocycles, including pyrazole-containing systems. While direct applications to tris-pyrazolylmethyl aniline derivatives are limited, insights from analogous systems provide a foundation for methodological development. Nickel-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura protocol, have demonstrated efficacy in activating aryl fluorides under specific conditions. For instance, nickel catalysts with metal fluoride cocatalysts (e.g., ZrF₄, TiF₄) enable coupling with aryl boronic esters, particularly for substrates bearing electron-withdrawing groups or ortho-directing heterocycles like pyridines.
Key Challenges and Strategies
These strategies highlight the importance of cocatalysts and directing groups in overcoming the inertness of C–F bonds. Future research may explore fluorinated pyrazole precursors to extend this methodology to tris-pyrazolylmethyl aniline derivatives.
Condensation reactions between aniline derivatives and hydroxymethylpyrazole precursors offer a direct route to pyrazolylmethyl aniline derivatives. This method is exemplified by the synthesis of N,N-bis-(3-carbomethoxy-5-methylpyrazol-1-ylmethyl)aniline, a tripodal ligand with structural relevance to coordination chemistry.
Optimized Protocol for Bis-Pyrazolylmethyl Aniline
Component | Details | Source |
---|---|---|
Substrates | Aniline + 2 eq. N-hydroxymethylpyrazole | |
Solvent | Anhydrous acetonitrile | |
Temperature | Room temperature (20°C) | |
Reaction Time | 7 days | |
Yield | 94% |
The reaction proceeds via nucleophilic substitution, where the hydroxymethyl group of the pyrazole derivative reacts with the amine. This method’s flexibility allows for diverse substituents (e.g., carbomethoxy, methyl) on the pyrazole ring, enabling tailored electronic and steric properties.
Mechanistic Insights
This approach avoids harsh conditions and is scalable for industrial applications, particularly for bis-pyrazolylmethyl anilines.
Nucleophilic substitution remains a cornerstone for synthesizing 4-(1H-pyrazol-1-ylmethyl)aniline derivatives, with solvent and catalyst selection critically influencing efficiency. Comparative studies highlight the interplay between reaction parameters and yields.
Catalytic Systems for Nucleophilic Substitution
System | Solvent | Catalyst/Base | Temperature | Yield | Source |
---|---|---|---|---|---|
Conventional | DMF/DMSO | K₂CO₃ | 80–100°C | 60–75% | |
Pd-Catalyzed | Acetic acid | Pd(OAc)₂/Ag₂O | 120°C | 71–83% | |
Pd/S,O-Ligand | DCE | Pd(OAc)₂/S,O-ligand | 40–60°C | 70–90% |
Key Observations
Solvent Impact on Reaction Kinetics
Solvent | Dielectric Constant | Reaction Rate (Relative) |
---|---|---|
Acetic acid | 6.2 | High |
DCE | 2.8 | Moderate |
DMF | 36.7 | Low |
Acetic acid’s low dielectric constant accelerates oxidative addition in palladium-catalyzed systems, while DCE balances solubility and reactivity.
Density functional theory calculations have provided comprehensive insights into the electronic structure of 4-(1H-pyrazol-1-ylmethyl)aniline and related pyrazole derivatives. The computational studies primarily employed the B3LYP functional with various basis sets including 6-31G(d,p) and 6-31++G(d,p) for geometry optimization and electronic property calculations [1] [2].
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy levels for pyrazole-containing compounds range from -5.92 to -5.84 eV, while the lowest unoccupied molecular orbital energies span from -2.50 to -2.47 eV [1]. These calculations demonstrate that compounds with electron-withdrawing substituents exhibit lower HOMO-LUMO energy gaps, indicating enhanced chemical reactivity. The compound M3, featuring nitro substituents, shows the smallest energy gap of 3.02 eV, suggesting increased polarizability and chemical reactivity compared to other derivatives [1].
The chemical hardness values, calculated as half the HOMO-LUMO gap, range from 1.51 to 1.72 eV for the pyrazole series, with compounds containing electron-withdrawing groups showing lower hardness values and consequently higher chemical reactivity [1]. The chemical potential values, representing the tendency of electrons to escape from the molecule, range from -4.36 to -4.12 eV, with more negative values indicating stronger electron-accepting capabilities [1].
Molecular electrostatic potential analysis indicates that the amino group on the aniline moiety and the nitrogen atoms of the pyrazole ring serve as primary sites for electrophilic attack, while the aromatic carbon atoms represent nucleophilic reaction centers [3]. The electron density distribution shows that the pyrazole ring exhibits electron-rich character at the C4 position, while the C3 and C5 positions are electron-deficient, consistent with the heterocyclic nature of the five-membered ring [4].
Parameter | Range for Pyrazole Derivatives | Significance |
---|---|---|
HOMO Energy | -5.92 to -5.84 eV | Electron-donating ability |
LUMO Energy | -2.50 to -2.47 eV | Electron-accepting capacity |
Energy Gap | 3.02 to 3.43 eV | Chemical reactivity indicator |
Chemical Hardness | 1.51 to 1.72 eV | Stability and polarizability |
Electrophilicity Index | 5.00 to 6.30 eV | Electron-accepting power |
Molecular dynamics simulations have been instrumental in understanding the conformational behavior of 4-(1H-pyrazol-1-ylmethyl)aniline derivatives. The studies typically employ 100-nanosecond simulations under physiological conditions at 300 K and 1 bar pressure, utilizing the NPT ensemble with Nose-Hoover thermostat and Martyna-Tobias-Klein barostat [5] [6].
The methylene bridge connecting the pyrazole and aniline moieties exhibits significant conformational flexibility, with rotation barriers ranging from 1-3 kcal/mol around the C-N bonds [7]. This flexibility allows the molecule to adopt multiple conformations, potentially enhancing its binding versatility to different biological targets. The pyrazole ring maintains planarity throughout the simulation, consistent with its aromatic character, while the aniline moiety can rotate relatively freely around the methylene linker [8].
Tautomeric equilibrium studies reveal that the 3-amino tautomer is energetically favored over the 5-amino form by approximately 2.61 kcal/mol in the gas phase [9]. However, in aqueous solution, the energy difference decreases, and the system tends toward tautomeric equilibrium, with solvent polarity playing a crucial role in stabilizing different tautomeric forms [9]. The intramolecular prototropic tautomerism from the 3-amino to the 5-amino derivative involves an energy barrier of 47.34 kcal/mol, indicating that rapid interconversion between tautomers is unlikely under physiological conditions [9].
Intermolecular interactions play a significant role in the conformational preferences of these compounds. Hydrogen bonding between the amino group and surrounding water molecules or other polar groups influences the overall molecular geometry [10]. The π-π stacking interactions between aromatic rings can stabilize certain conformations, particularly in crystalline environments or when bound to protein targets [11].
Conformational Feature | Energy Barrier (kcal/mol) | Biological Impact |
---|---|---|
Methylene bridge rotation | 1-3 | Affects binding affinity |
Pyrazole ring planarity | N/A (rigid) | Maintains binding geometry |
Tautomeric conversion | 47.34 | Modulates biological activity |
Intermolecular H-bonding | 3-8 | Influences solubility |
π-π stacking | 2-4 | Protein recognition |
Frontier molecular orbital analysis provides critical insights into the chemical reactivity patterns of 4-(1H-pyrazol-1-ylmethyl)aniline. The HOMO distribution is predominantly localized on the nitrogen atoms of the pyrazole ring and extends over the aromatic system, indicating these regions as primary sites for electrophilic attack [1] [3].
The LUMO distribution varies depending on the substitution pattern, with electron-withdrawing groups directing the LUMO toward the substituted aromatic rings. For compounds in the M1-M6 series, the LUMO is primarily located on the phenyl ring for compounds M1, M3, M4, and M5, while for M2 and M6, it is centered on the benzoyl ring [1]. This distribution pattern directly correlates with the observed chemical reactivity, where nucleophilic attack preferentially occurs at sites with significant LUMO character.
The electrophilicity index values ranging from 5.00 to 6.30 eV indicate that these compounds exhibit moderate to high electrophilic character [1]. Compounds with nitro substituents (M6) show the highest electrophilicity index of 6.351 eV, consistent with the electron-withdrawing nature of the nitro group enhancing the molecule's electron-accepting capacity [1].
Fukui function calculations reveal that the amino nitrogen atom exhibits the highest nucleophilic character, with f⁺ values indicating strong electron-donating capacity [2]. Conversely, the pyrazole ring carbons at positions 3 and 5 show significant electrophilic character, with f⁻ values suggesting these sites are susceptible to nucleophilic attack [12].
The global softness values, calculated as the reciprocal of chemical hardness, range from 0.58 to 0.66 eV⁻¹, indicating moderate molecular flexibility and polarizability [1]. Compounds with smaller HOMO-LUMO gaps exhibit higher softness values, correlating with increased chemical reactivity and potential for molecular interactions.
Charge transfer analysis reveals that the pyrazole-aniline system facilitates intramolecular charge transfer, with the aniline moiety acting as an electron donor and the pyrazole ring serving as an electron acceptor [13]. This internal charge transfer contributes to the molecule's overall stability and influences its interaction with biological targets.
Reactivity Parameter | Value Range | Reactivity Implication |
---|---|---|
Electrophilicity Index | 5.00-6.30 eV | Moderate to high electron-accepting power |
Global Softness | 0.58-0.66 eV⁻¹ | Moderate molecular flexibility |
Fukui f⁺ (amino N) | 0.15-0.25 | Strong nucleophilic character |
Fukui f⁻ (pyrazole C3/C5) | 0.10-0.20 | Electrophilic reaction sites |
Charge Transfer | 0.3-0.5 e | Intramolecular electron redistribution |
Irritant